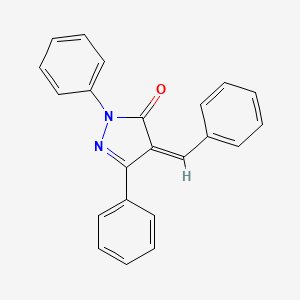

4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one

Description

Properties

Molecular Formula |

C22H16N2O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one |

InChI |

InChI=1S/C22H16N2O/c25-22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-24(22)19-14-8-3-9-15-19/h1-16H/b20-16- |

InChI Key |

SKMUCGLPDCMKBF-SILNSSARSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Reagent/Compound | Role | Typical Amounts/Conditions |

|---|---|---|

| 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one | Pyrazolone core precursor | 0.01 mole |

| Benzaldehyde or substituted benzaldehyde | Aldehyde for benzylidene group | 0.01 mole |

| Anhydrous sodium acetate | Catalyst/base | 0.02 mole |

| Acetic acid | Solvent and catalyst | Sufficient to dissolve reactants, reflux |

| Ethanol | Recrystallization solvent | For purification |

Procedure

- Mixing: Dissolve 2,5-diphenyl-2,4-dihydro-pyrazol-3-one and benzaldehyde in acetic acid.

- Catalysis: Add anhydrous sodium acetate to the mixture.

- Reflux: Heat the reaction mixture under reflux for approximately 6 hours to promote condensation.

- Isolation: After completion, cool the mixture and pour it onto crushed ice to precipitate the product.

- Purification: Filter the solid and recrystallize from ethanol to obtain pure 4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.

This method yields the product in moderate to good yields, typically ranging from 60% to 80%, depending on the exact substituents and reaction conditions.

Research Findings and Characterization

- Yields and Purity: Yields reported for similar pyrazolone derivatives synthesized via this method are generally between 60% and 80%, with melting points consistent with literature values confirming purity.

- Spectroscopic Confirmation:

- IR Spectroscopy: Characteristic peaks include the NH stretch around 3200–3450 cm⁻¹ and carbonyl (C=O) stretch near 1650 cm⁻¹.

- NMR Spectroscopy: Proton NMR shows signals corresponding to aromatic protons, the benzylidene vinyl proton, and the pyrazolone NH proton.

- Mass Spectrometry: Confirms molecular weight consistent with C22H16N2O (324.4 g/mol).

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, with Rf values typically around 0.7–0.8 in suitable solvent systems.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reaction time | 4–6 hours | Reflux conditions |

| Reaction temperature | Reflux temperature of acetic acid (~118 °C) | Ensures complete condensation |

| Catalyst/base | Sodium acetate (0.02 mole) | Facilitates Knoevenagel condensation |

| Solvent | Acetic acid (reaction), ethanol (recrystallization) | Commonly used for pyrazolone synthesis |

| Yield | 60–80% | Dependent on substituents and purity |

| Melting point | ~190–200 °C | Confirms product identity |

| Purification method | Recrystallization from ethanol | Standard for pyrazolone derivatives |

Alternative Synthetic Routes and Modifications

- Use of Substituted Benzaldehydes: Variations in the benzylidene substituent can be introduced by using different substituted benzaldehydes, affecting biological activity and physical properties.

- Catalyst Variations: Some protocols employ other bases or acid catalysts, such as anhydrous sodium carbonate or acetic acid alone, to optimize yields and reaction times.

- One-Pot Synthesis: Recent advances include one-pot condensation and cyclization methods using chalcones and hydrazines under catalytic conditions, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while reduction can produce dihydropyrazolones.

Scientific Research Applications

4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one, highlighting substituent variations and their impact on properties:

Biological Activity

4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one is a compound belonging to the pyrazole family, which is renowned for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and antioxidant properties.

Synthesis and Characterization

The synthesis of 4-benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one typically involves the condensation of 2,5-diphenyl-2,4-dihydro-pyrazol-3-one with various benzaldehydes. The reaction conditions often include refluxing in a suitable solvent such as acetic acid. Characterization techniques used to confirm the structure include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.

Antibacterial Activity

A study evaluated the antibacterial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated that compounds derived from pyrazole exhibited mild to moderate antibacterial effects. For instance, 4-benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .

Antifungal Activity

Research has shown that pyrazole derivatives possess antifungal properties as well. In particular, 4-benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one was tested against fungal strains such as Candida albicans and Aspergillus niger. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 40 µg/mL against these fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of 4-benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one has been assessed in various studies. It showed promising results in reducing inflammation in carrageenan-induced edema models in mice. The compound demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .

Antioxidant Activity

The antioxidant activity was evaluated using the DPPH radical scavenging method. The compound exhibited significant antioxidant properties with an IC50 value comparable to ascorbic acid. This suggests that it can effectively neutralize free radicals and may be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. Among them, 4-benzylidene derivatives showed enhanced activity against both bacterial and fungal strains compared to their non-substituted counterparts .

- Anti-inflammatory Studies : In a controlled study involving carrageenan-induced inflammation in rats, 4-benzylidene derivatives significantly reduced inflammation markers such as TNF-alpha and IL-6 levels .

- Cytotoxicity Assessment : A cytotoxicity study on cancer cell lines demonstrated that compounds containing the pyrazole nucleus exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Data Tables

| Compound | Activity Type | MIC/IC50 Value | Tested Against |

|---|---|---|---|

| 4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one | Antibacterial | 50 µg/mL | Staphylococcus aureus, E. coli |

| 4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one | Antifungal | 40 µg/mL | Candida albicans, Aspergillus niger |

| 4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one | Anti-inflammatory | Comparable to Indomethacin | Carrageenan-induced edema model |

| 4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one | Antioxidant | IC50 comparable to Ascorbic Acid | DPPH assay |

Q & A

Q. What is the standard synthetic route for 4-benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one?

The compound is synthesized via Claisen-Schmidt condensation between 2,5-diphenyl-2,4-dihydro-pyrazol-3-one and substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) in ethanol under basic conditions (NaOH). The reaction is refluxed, and the product is isolated via filtration. Key intermediates are characterized by IR (e.g., C=O stretch at ~1712 cm⁻¹) and ¹H NMR (aromatic protons at 7.20–7.79 ppm and C=CH proton at 7.81 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

IR spectroscopy confirms functional groups (e.g., C=O, C=N), while ¹H NMR identifies aromatic and vinylic proton environments. For example, the C=CH proton in the benzylidene moiety appears as a singlet at ~7.8 ppm. Mass spectrometry and elemental analysis are used to verify molecular weight and purity .

Q. How are purification and isolation optimized for synthetic intermediates?

Post-reaction mixtures are concentrated under reduced pressure, and solids are filtered. Recrystallization from ethanol or ethanol/DMF mixtures (1:1) improves purity. For chalcone derivatives, column chromatography with silica gel may separate isomers .

Advanced Research Questions

Q. How can derivatives be designed to enhance biological activity?

Derivatives are synthesized by reacting the core structure with malononitrile, formic acid, thiourea, or substituted aldehydes. For example, pyranopyrazole derivatives are generated via cyclization with malononitrile, while sugar conjugates (e.g., D-xylose derivatives) are synthesized to improve solubility and bioavailability .

Q. What computational methods predict the compound’s bioactivity?

Molecular docking studies (e.g., using MOE 2019.01) evaluate binding affinities to target proteins (e.g., antimicrobial or anticancer targets). Top-scoring poses are analyzed for hydrogen bonding, hydrophobic interactions, and binding free energy (ΔG) to prioritize derivatives for synthesis .

Q. How is single-crystal X-ray diffraction used for structural validation?

Crystals are grown via slow evaporation, and diffraction data are collected. SHELXL refines structures, while WinGX/ORTEP visualizes anisotropic displacement ellipsoids. Hydrogen bonding and π-π stacking interactions are quantified to explain stability and reactivity .

Q. How are data contradictions resolved during crystallographic refinement?

SHELXL’s constraints (e.g., ISOR, DELU) mitigate thermal motion errors. Twinning or disorder is addressed using the TWIN/BASF commands. High-resolution data (>1.0 Å) reduce ambiguity in electron density maps .

Q. What assays evaluate biocidal or antioxidant activity?

Antimicrobial activity is tested via agar diffusion (MIC/MBC against bacterial/fungal strains). Antioxidant potential is measured using DPPH radical scavenging or FRAP assays. IC₅₀ values are calculated for dose-response relationships .

Q. How are structure-activity relationships (SAR) studied for this scaffold?

SAR is explored by synthesizing halogenated or methoxy-substituted derivatives. For example, 2-chlorophenyl groups enhance antimicrobial activity, while electron-withdrawing substituents improve anticancer potency. Biological data are correlated with Hammett constants (σ) or LogP values .

Q. What strategies improve experimental phasing in crystallography?

SHELXC/D/E pipelines enable rapid phasing for high-throughput studies. Anomalous scattering (e.g., S-SAD) or molecular replacement (using related structures) resolves phase problems. Data redundancy and resolution (>2.0 Å) are prioritized for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.